molecular formula C9H15ClN2OS B1501132 3-(Thiazol-2-yloxymethyl)-piperidine hydrochloride CAS No. 1185315-11-0

3-(Thiazol-2-yloxymethyl)-piperidine hydrochloride

Cat. No.: B1501132
CAS No.: 1185315-11-0
M. Wt: 234.75 g/mol
InChI Key: PXEVGTYMFVSVDS-UHFFFAOYSA-N
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Description

3-(Thiazol-2-yloxymethyl)-piperidine hydrochloride is a chemical compound that features a thiazole ring attached to a piperidine moiety. Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms, known for their aromatic properties and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiazol-2-yloxymethyl)-piperidine hydrochloride typically involves the reaction of thiazole derivatives with piperidine under specific conditions. One common method is the nucleophilic substitution reaction, where a thiazole derivative with a suitable leaving group reacts with piperidine in the presence of a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 3-(Thiazol-2-yloxymethyl)-piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions typically use strong bases like triethylamine (Et₃N).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of reduced thiazole derivatives.

  • Substitution: Generation of various substituted thiazole-piperidine compounds.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral properties. Research is ongoing to explore the biological activities of 3-(Thiazol-2-yloxymethyl)-piperidine hydrochloride in these areas.

Industry: Utilized in the production of dyes, fungicides, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-(Thiazol-2-yloxymethyl)-piperidine hydrochloride exerts its effects involves interactions with molecular targets and pathways within biological systems. The thiazole ring can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The specific molecular targets and pathways depend on the context of its application.

Comparison with Similar Compounds

  • Thiazole derivatives: Other thiazole-containing compounds, such as benzothiazoles and thiazolium salts.

  • Piperidine derivatives: Compounds with piperidine rings, such as piperidine itself and its various substituted analogs.

Uniqueness: 3-(Thiazol-2-yloxymethyl)-piperidine hydrochloride is unique due to its specific combination of the thiazole and piperidine moieties, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(piperidin-3-ylmethoxy)-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS.ClH/c1-2-8(6-10-3-1)7-12-9-11-4-5-13-9;/h4-5,8,10H,1-3,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEVGTYMFVSVDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=NC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671636
Record name 3-{[(1,3-Thiazol-2-yl)oxy]methyl}piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185315-11-0
Record name 3-{[(1,3-Thiazol-2-yl)oxy]methyl}piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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